Mal-PEG4-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

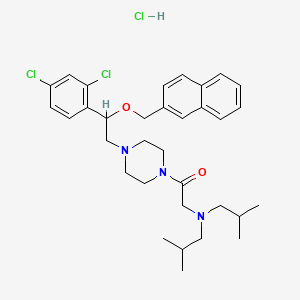

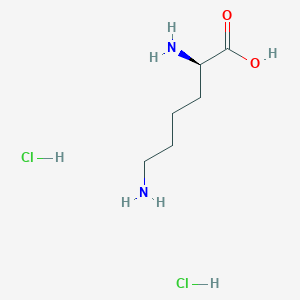

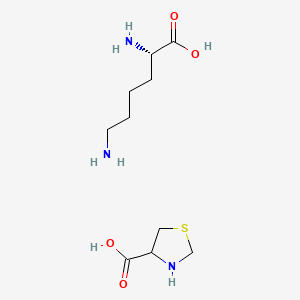

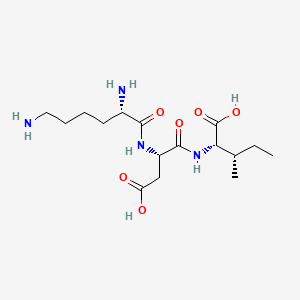

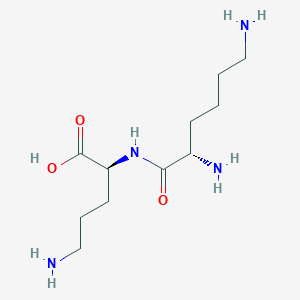

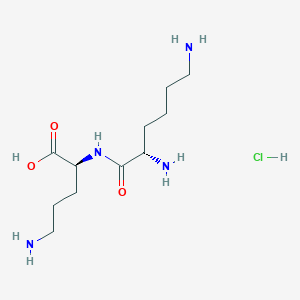

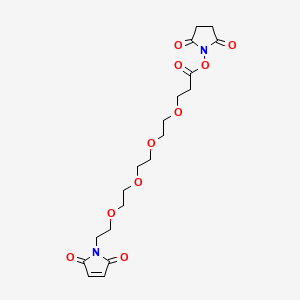

Mal-PEG4-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . It is a non-cleavable linker for bio-conjugation . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The NHS ester reacts with amino groups at pH 7-9 to form stable amide bonds . The maleimide group will react with a thiol group to form a covalent bond .Molecular Structure Analysis

The molecular formula of Mal-PEG4-NHS ester is C19H26N2O10 . It contains a Maleimides group and a NHS group linked through a linear PEG chain .Chemical Reactions Analysis

The NHS ester of Mal-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG4-NHS ester is 442.4 g/mol . It is an off-white to yellow solid-liquid mixture . It has a solubility of 100 mg/mL in DMSO .Applications De Recherche Scientifique

Protein Modification

Mal-PEG4-NHS ester is used in protein modification . The NHS ester group in the compound reacts with primary amines (-NH2) present in proteins, leading to the formation of stable, irreversible amide bonds . This modification can improve the stability of the modified protein, protect it from proteolytic digestion, and increase its half-life in biological applications .

Drug Compound Modification

The compound is also used to modify drug compounds . By adding an inert mass to drug compounds, the solubility of these compounds can be improved without affecting their function . This can decrease the potential for aggregation and minimize interference for both in vitro and in vivo applications .

Immunogen Modification

Mal-PEG4-NHS ester is used to modify immunogens . Similar to drug compounds, the modification can add an inert mass to immunogens, improving their solubility and decreasing the potential for aggregation .

Crosslinking

The compound is used in crosslinking applications . The maleimide group in the compound can react with thiol groups (-SH), allowing for the crosslinking of different molecules .

Surface Modification

Mal-PEG4-NHS ester can be used for surface modification . The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it suitable for modifying surfaces in various applications .

Bioconjugation

The compound is used in bioconjugation . The maleimide group in the compound can react with thiol groups present in biomolecules, allowing for the conjugation of different biomolecules .

Mécanisme D'action

Target of Action

Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

The NHS ester group of Mal-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Mal-PEG4-NHS ester primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .

Action Environment

The action of Mal-PEG4-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOSLKVPPFQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-NHS ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)